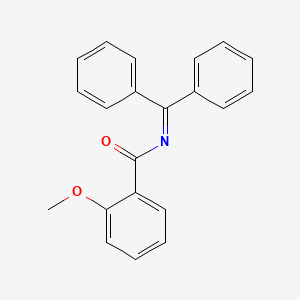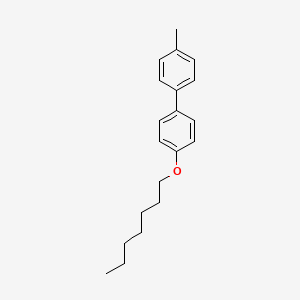![molecular formula C15H15N3O3 B11710094 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide](/img/structure/B11710094.png)
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Salor-int l401374-1ea involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and nicotinohydrazide. The reaction typically occurs under reflux conditions in the presence of an appropriate solvent such as ethanol .
Chemical Reactions Analysis
Salor-int l401374-1ea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Salor-int l401374-1ea has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Salor-int l401374-1ea is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of Salor-int l401374-1ea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may exert its effects through the modulation of oxidative stress and inflammation .
Comparison with Similar Compounds
Salor-int l401374-1ea can be compared with other similar compounds, such as:
N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide: This compound has a benzene ring instead of a pyridine ring.
N’-(3-ethoxy-4-hydroxybenzylidene)thiophene-2-carbohydrazide: This compound contains a thiophene ring instead of a pyridine ring.
The uniqueness of Salor-int l401374-1ea lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-2-21-14-8-11(5-6-13(14)19)9-17-18-15(20)12-4-3-7-16-10-12/h3-10,19H,2H2,1H3,(H,18,20)/b17-9+ |
InChI Key |
PMGCFRMHNRKQMF-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)O |
solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


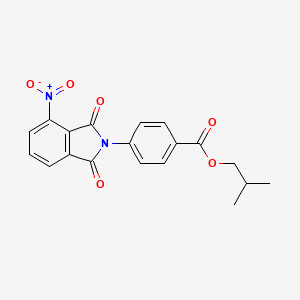
![2,2'-[(4-Nitrobenzene-1,2-diyl)bis(oxyethane-2,1-diyloxy)]diethanol](/img/structure/B11710030.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B11710031.png)
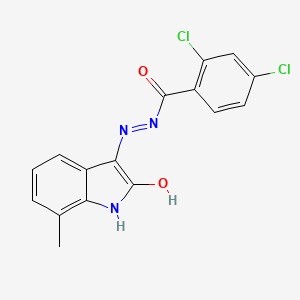
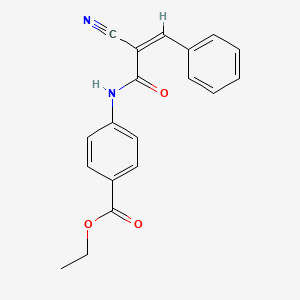
![2,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710046.png)
![N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide](/img/structure/B11710048.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11710050.png)

![N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11710061.png)
![2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol](/img/structure/B11710063.png)
![7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B11710070.png)
